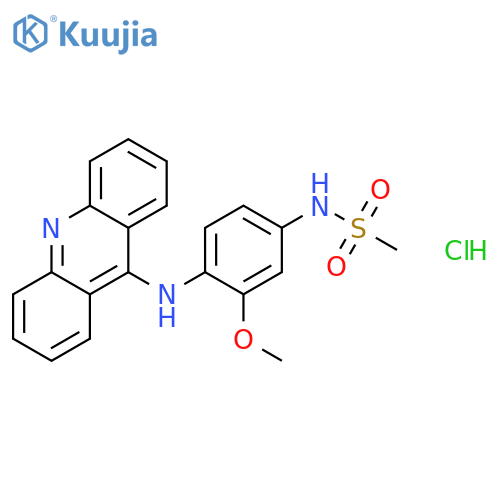Cas no 54301-15-4 (Amsacrine hydrochloride)

Amsacrine hydrochloride structure
商品名:Amsacrine hydrochloride
CAS番号:54301-15-4
MF:C21H20ClN3O3S
メガワット:429.91980266571
MDL:MFCD07799963
CID:56569
PubChem ID:24278248
Amsacrine hydrochloride 化学的及び物理的性質
名前と識別子
-
- amsacrine
- Amsacrine Hydrochloride
- acridinyl anisidide hydrochloride
- AMSA hydrochloride
- CI-880 hydrochloride
- m-AMSA hydrochloride
- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide,hydrochloride
- SN-11841 hydrochloride
- 4-(9-Acridinylamino)-N-(methanesulfonyl)-m-anisidine Hydrochloride
- m-AMSA
- M-Amsacrine
- Amsacrine (hydrochloride)
- U66HX4K4CO
- METHANESULFON-M-ANISIDIDE 4'-(9-ACRIDINYLAMINO)-,
- 4'-(9-Acridinylamino)methanesulfon-m-aniside monohydrochloride
- Methanesulfone-m-anisidine-4'-((9-acridinyl)amino) hydrochloride
- Methanesulfon-m-anisidine, 4'-((9-acridinyl)amino)-, hydrochloride
- Methanesulfonyl-
- NCI-C03190
- CAS-54301-15-4
- 54301-15-4
- N-(4-(9-Acridinylamino)-3-methoxyphenyl)-methanesulfonamide monohydrochloride
- N-(4-(9-Acridinylamino)-3-methoxyphenyl)methanesulfonamidemonohydrochloride
- CS-1943
- SR-01000075699-1
- NCGC00260839-01
- NSC-141549
- CCRIS 9342
- SMR000875352
- HY-13551A
- MLS002153376
- Methansulfon-m-aniside, monohydrochloride
- EU-0100154
- METHANESULFONAMIDE, N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)-, HYDROCHLORIDE (1:1)
- N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)METHANESULFONAMIDE MONOHYDROCHLORIDE
- NSC 141549
- Methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, monohydrochloride
- LP00154
- NSC141549
- n-(4-(acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hcl
- Tox21_111212
- SCHEMBL1320825
- A830090
- CCG-221458
- CHEMBL1256655
- A 9809
- DTXCID0017186
- DTXSID2037186
- AKOS030526157
- NCGC00093644-01
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, monohydrochloride
- Methanesulfonyl-m-anisidine, 4'-(9-acridinylamino)-, monohydrochloride
- Amsacrine HCl
- Methanesulfone-m-anisidine-4'-[(9-acridinyl)amino] hydrochloride
- AMSACRINE HYDROCHLORIDE [MI]
- s5627
- UNII-U66HX4K4CO
- Tox21_500154
- FT-0658261
- m-AMSA hydrochloride;CI-880 hydrochloride;SN-11841 hydrochloride;acridinyl an
- MFCD07799963
- LS-14847
- AMY33399
- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride
- SR-01000075699
- Amsacrine hydrochloride, >=98% (TLC), powder
- 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride
- N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride
- Q27290741
- 54301-15-4 (HCl)
- N-[4-(acridin-9-ylamino)-3-methoxy-phenyl]methanesulfonamide; hydron; chloride;Amsacrine hydrochloride
- A2777
- GLXC-03289
- G60945
- WDISRLXRMMTXEV-UHFFFAOYSA-N
- N-[4-(9-acridinylamino)-3-methoxyphenyl]-Methanesulfonamide monohydrochloride (9CI); 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride; AMSA hydrochloride; N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride; NSC 141549; m-AMSA hydrochloride
- Amsacrine hydrochloride
-
- MDL: MFCD07799963
- インチ: 1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H
- InChIKey: WDISRLXRMMTXEV-UHFFFAOYSA-N
- ほほえんだ: Cl[H].S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])N([H])C1C2=C([H])C([H])=C([H])C([H])=C2N=C2C([H])=C([H])C([H])=C([H])C=12)(=O)=O
計算された属性
- せいみつぶんしりょう: 429.09100
- どういたいしつりょう: 429.091
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 601
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 88.7
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 288°C(lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: DMSO: 10 mg/mL with heat and sonication
- PSA: 88.70000
- LogP: 6.54050
- じょうきあつ: No data available
Amsacrine hydrochloride セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
- 警告文: P261,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: R25;R36/37/38
- セキュリティの説明: S26-S45
- RTECS番号:PB1081000
-
危険物標識:

- 危険レベル:6.1(b)
- 包装等級:III
- 包装カテゴリ:III
- 包装グループ:III
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- セキュリティ用語:6.1(b)
- リスク用語:R25; R36/37/38
- 危険レベル:6.1(b)
Amsacrine hydrochloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Amsacrine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A580248-250mg |
N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |
54301-15-4 | 98+% | 250mg |
$50.0 | 2025-02-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2777-20MG |
Amsacrine Hydrochloride |
54301-15-4 | >98.0%(HPLC) | 20mg |
¥350.00 | 2024-04-16 | |
| eNovation Chemicals LLC | Y1291541-5g |
Amsacrine hydrochloride |
54301-15-4 | 98% | 5g |
$370 | 2024-06-06 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-1g |
Amsacrine hydrochloride |
54301-15-4 | 98% | 1g |
¥4490.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-10mg |
Amsacrine hydrochloride |
54301-15-4 | 98% | 10mg |
¥617.00 | 2023-09-09 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5820-200mg |
Amsacrine hydrochloride |
54301-15-4 | 99.71% | 200mg |
¥ 2517 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003146-25mg |
Amsacrine hydrochloride |
54301-15-4 | 98% | 25mg |
¥83 | 2023-07-11 | |
| TRC | A898600-100mg |
Amsacrine Hydrochloride |
54301-15-4 | 100mg |
$ 362.00 | 2023-04-19 | ||
| Ambeed | A580248-5g |
N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |
54301-15-4 | 98+% | 5g |
$452.0 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1291541-1g |
Amsacrine hydrochloride |
54301-15-4 | 98% | 1g |
$150 | 2024-06-06 |
Amsacrine hydrochloride 関連文献
-
Mariana Gonda,Marcos Nieves,Elia Nunes,Adela López de Ceráin,Antonio Monge,María Laura Lavaggi,Mercedes González,Hugo Cerecetto Med. Chem. Commun. 2013 4 595
-
Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776
-
Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776
-
Jelena Rupar,Vladimir Dobri?i?,Jelena Grahovac,Sini?a Radulovi?,?iga Skok,Janez Ila?,Mara Aleksi?,Jasmina Brbori?,Olivera ?udina RSC Med. Chem. 2020 11 378
-
Boris Redko,Amnon Albeck,Gary Gellerman New J. Chem. 2012 36 2188
54301-15-4 (Amsacrine hydrochloride) 関連製品
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:54301-15-4)Amsacrine hydrochloride

清らかである:99%
はかる:5g
価格 ($):407.0